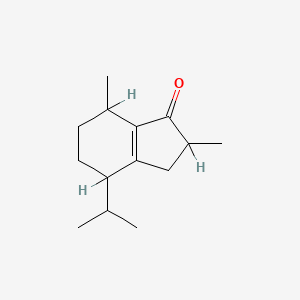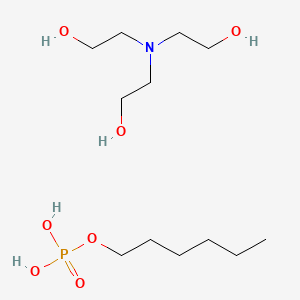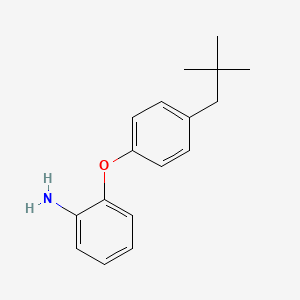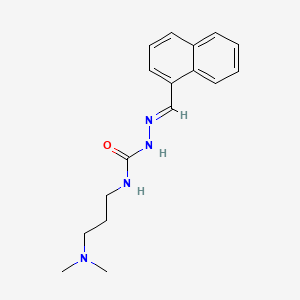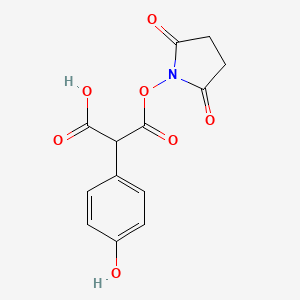
Einecs 265-778-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydrotreated Middle Distillate is produced through the hydrotreating process, which involves the catalytic hydrogenation of middle distillates. This process removes sulfur, nitrogen, and other impurities from the feedstock. The reaction conditions typically include high temperatures (300-400°C) and pressures (30-130 bar) in the presence of a catalyst, usually composed of metals such as nickel, molybdenum, or cobalt on an alumina base .
Industrial Production Methods
In industrial settings, Hydrotreated Middle Distillate is produced in large-scale hydrotreating units within refineries. The feedstock, often straight-run middle distillates, is treated with hydrogen gas in the presence of a catalyst. The process results in a cleaner, more stable product with reduced sulfur content, making it suitable for use in diesel engines and other applications .
Analyse Des Réactions Chimiques
Types of Reactions
Hydrotreated Middle Distillate primarily undergoes oxidation and combustion reactions. In oxidation reactions, the compound reacts with oxygen to form oxides of carbon and water. Combustion reactions involve the complete oxidation of the compound, releasing energy in the form of heat and light .
Common Reagents and Conditions
The common reagents used in the oxidation of Hydrotreated Middle Distillate include oxygen or air. The reaction conditions typically involve elevated temperatures to initiate and sustain the reaction .
Major Products Formed
The major products formed from the oxidation and combustion of Hydrotreated Middle Distillate are carbon dioxide and water. Incomplete combustion can also produce carbon monoxide and other hydrocarbons .
Applications De Recherche Scientifique
Hydrotreated Middle Distillate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Hydrotreated Middle Distillate primarily involves its interaction with biological systems upon exposure. The compound can cause respiratory tract irritation and central nervous system depression when inhaled. Prolonged skin contact can lead to redness, irritation, and blistering . The molecular targets and pathways involved include the respiratory and central nervous systems, as well as the skin’s barrier function .
Comparaison Avec Des Composés Similaires
Hydrotreated Middle Distillate can be compared with other similar compounds such as:
Straight-Run Middle Distillate: Unlike Hydrotreated Middle Distillate, straight-run middle distillate has not undergone the hydrotreating process and contains higher levels of sulfur and impurities.
Hydrocracked Middle Distillate:
Hydrotreated Middle Distillate is unique due to its reduced sulfur content and improved stability, making it more suitable for use in diesel engines and other applications requiring cleaner fuel .
Propriétés
Numéro CAS |
65443-02-9 |
|---|---|
Formule moléculaire |
C10H21NO5 |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C6H15NO3.C4H6O2/c8-4-1-7(2-5-9)3-6-10;1-3(2)4(5)6/h8-10H,1-6H2;1H2,2H3,(H,5,6) |
Clé InChI |
WZXYIWMZCIFNRB-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)O.C(CO)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


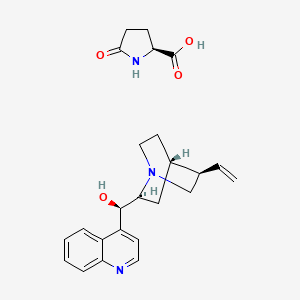
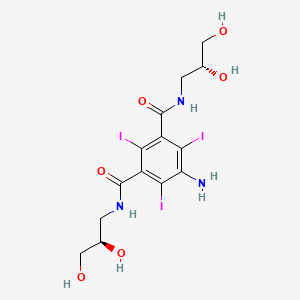
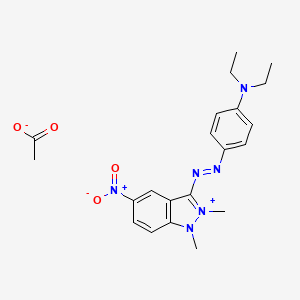

![[(3-Methylisoxazol-5-YL)methyl]triphenylphosphonium chloride](/img/structure/B12684794.png)
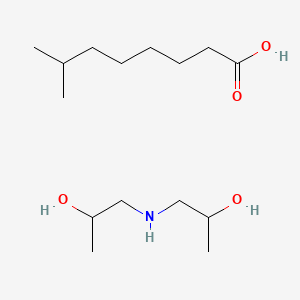
![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate](/img/structure/B12684800.png)
![3-[(2-Hydroxyethoxy)methylphosphinoyl]propionic acid](/img/structure/B12684801.png)
